molecular formula C8H13N3O2 B15311129 1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15311129
M. Wt: 183.21 g/mol
InChI Key: UQODPUZAPUFQPH-UHFFFAOYSA-N
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Description

1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Comparison with Similar Compounds

  • 1-Butyl-1h-1,2,3-triazole-4-carboxylic acid
  • 5-Methyl-1h-1,2,3-triazole-4-carboxylic acid
  • 1-Butyl-5-methyl-1h-1,2,4-triazole-3-carboxylic acid

Comparison: 1-Butyl-5-methyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both butyl and methyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, and ongoing research continues to uncover new uses and mechanisms of action for this intriguing molecule.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-butyl-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-3-4-5-11-6(2)7(8(12)13)9-10-11/h3-5H2,1-2H3,(H,12,13)

InChI Key

UQODPUZAPUFQPH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(N=N1)C(=O)O)C

Origin of Product

United States

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